![molecular formula C20H26N8 B6457989 2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine CAS No. 2549007-96-5](/img/structure/B6457989.png)
2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine
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Overview
Description
The compound “2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds is known for their versatility in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring, bio-isosteres of the carboxylic acid functional group, and the N-acetyl fragment of ε-N-acetylated lysine .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is relatively simple and versatile . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the choice of substituents . They have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Inhibitor of RORγt
The compound exhibits activity as an inverse agonist of RORγt . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in the pathogenesis of several autoimmune diseases.
Inhibitor of PHD-1
It also acts as an inhibitor of PHD-1 . PHD-1 is a prolyl hydroxylase domain-containing protein that plays a key role in cellular responses to hypoxia or low oxygen conditions.
Inhibitor of JAK1 and JAK2
The compound is known to inhibit JAK1 and JAK2 . These are Janus kinases, a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.
Treatment of Cardiovascular Disorders
These compounds are utilized in the treatment of cardiovascular disorders . Cardiovascular disorders include diseases of the heart and blood vessels, such as coronary artery disease, heart failure, valvular heart disease, and others.
Treatment of Type 2 Diabetes
The compound is used in the treatment of type 2 diabetes . Type 2 diabetes is a chronic condition that affects the way the body processes blood sugar (glucose).
Treatment of Hyperproliferative Disorders
It is also used in the treatment of hyperproliferative disorders . Hyperproliferative disorders involve the excessive proliferation of cells, which can lead to diseases like cancer.
CDK2 Inhibitor
The compound is a novel CDK2 inhibitor . CDK2 is a cyclin-dependent kinase, a type of enzyme that is important for cell division and DNA repair. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidines, including “2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine”, have found numerous applications in medicinal chemistry . They exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .
properties
IUPAC Name |
7-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8/c1-12-14(3)23-17(16-5-6-16)25-18(12)26-7-9-27(10-8-26)19-13(2)15(4)24-20-21-11-22-28(19)20/h11,16H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLHRRILAOCGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine |
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